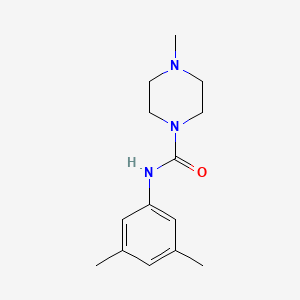![molecular formula C20H23N3O2 B5292107 2-(4-cyanophenoxy)-N-[4-(diethylamino)-2-methylphenyl]acetamide](/img/structure/B5292107.png)
2-(4-cyanophenoxy)-N-[4-(diethylamino)-2-methylphenyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-cyanophenoxy)-N-[4-(diethylamino)-2-methylphenyl]acetamide, also known as BAY 41-2272, is a chemical compound that has gained considerable attention in scientific research due to its potential as a therapeutic agent. This compound belongs to the class of drugs known as sGC (soluble guanylate cyclase) stimulators, which have been shown to have various physiological and biochemical effects.
作用机制
2-(4-cyanophenoxy)-N-[4-(diethylamino)-2-methylphenyl]acetamide 41-2272 acts as a sGC stimulator, which means that it enhances the activity of sGC, an enzyme that catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). cGMP is a second messenger molecule that plays a crucial role in various physiological processes such as vasodilation, platelet aggregation, and smooth muscle relaxation. By stimulating the activity of sGC, 2-(4-cyanophenoxy)-N-[4-(diethylamino)-2-methylphenyl]acetamide 41-2272 increases the production of cGMP, which leads to vasodilation, anti-inflammatory, and anti-fibrotic effects.
Biochemical and Physiological Effects
2-(4-cyanophenoxy)-N-[4-(diethylamino)-2-methylphenyl]acetamide 41-2272 has been shown to have various biochemical and physiological effects. It has been shown to increase cGMP levels in various tissues, including the lungs, heart, and kidneys. Additionally, 2-(4-cyanophenoxy)-N-[4-(diethylamino)-2-methylphenyl]acetamide 41-2272 has been shown to decrease pulmonary arterial pressure in animal models of pulmonary arterial hypertension. Furthermore, 2-(4-cyanophenoxy)-N-[4-(diethylamino)-2-methylphenyl]acetamide 41-2272 has been shown to decrease the production of pro-inflammatory cytokines and chemokines in various cell types, including macrophages and endothelial cells. Moreover, 2-(4-cyanophenoxy)-N-[4-(diethylamino)-2-methylphenyl]acetamide 41-2272 has been shown to decrease the production of extracellular matrix proteins, such as collagen and fibronectin, which are involved in the development of fibrosis.
实验室实验的优点和局限性
One of the advantages of using 2-(4-cyanophenoxy)-N-[4-(diethylamino)-2-methylphenyl]acetamide 41-2272 in lab experiments is its specificity for sGC. Unlike other drugs that target cGMP, such as phosphodiesterase inhibitors, 2-(4-cyanophenoxy)-N-[4-(diethylamino)-2-methylphenyl]acetamide 41-2272 specifically targets sGC, which can lead to more specific and targeted effects. Additionally, 2-(4-cyanophenoxy)-N-[4-(diethylamino)-2-methylphenyl]acetamide 41-2272 has been shown to be effective in various animal models of disease, which suggests that it has potential as a therapeutic agent. However, one of the limitations of using 2-(4-cyanophenoxy)-N-[4-(diethylamino)-2-methylphenyl]acetamide 41-2272 in lab experiments is its cost. 2-(4-cyanophenoxy)-N-[4-(diethylamino)-2-methylphenyl]acetamide 41-2272 is a relatively expensive compound, which can limit its use in large-scale experiments.
未来方向
There are several future directions for the use of 2-(4-cyanophenoxy)-N-[4-(diethylamino)-2-methylphenyl]acetamide 41-2272 in scientific research. One potential direction is the use of 2-(4-cyanophenoxy)-N-[4-(diethylamino)-2-methylphenyl]acetamide 41-2272 in the treatment of fibrotic diseases. 2-(4-cyanophenoxy)-N-[4-(diethylamino)-2-methylphenyl]acetamide 41-2272 has been shown to have anti-fibrotic effects in various animal models of disease, which suggests that it may be useful in the treatment of fibrosis in humans. Additionally, 2-(4-cyanophenoxy)-N-[4-(diethylamino)-2-methylphenyl]acetamide 41-2272 may have potential as a treatment for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Furthermore, 2-(4-cyanophenoxy)-N-[4-(diethylamino)-2-methylphenyl]acetamide 41-2272 may have potential as a treatment for pulmonary arterial hypertension, a disease that currently has limited treatment options. Overall, the potential therapeutic uses of 2-(4-cyanophenoxy)-N-[4-(diethylamino)-2-methylphenyl]acetamide 41-2272 make it an exciting area of research for future studies.
Conclusion
In conclusion, 2-(4-cyanophenoxy)-N-[4-(diethylamino)-2-methylphenyl]acetamide 41-2272 is a chemical compound that has gained considerable attention in scientific research due to its potential as a therapeutic agent. The synthesis of 2-(4-cyanophenoxy)-N-[4-(diethylamino)-2-methylphenyl]acetamide 41-2272 is a multi-step process that involves several chemical reactions. 2-(4-cyanophenoxy)-N-[4-(diethylamino)-2-methylphenyl]acetamide 41-2272 has been extensively studied for its potential therapeutic uses in various diseases. It acts as a sGC stimulator, which enhances the activity of sGC, leading to vasodilation, anti-inflammatory, and anti-fibrotic effects. 2-(4-cyanophenoxy)-N-[4-(diethylamino)-2-methylphenyl]acetamide 41-2272 has been shown to have various biochemical and physiological effects, including increasing cGMP levels and decreasing pulmonary arterial pressure. One of the advantages of using 2-(4-cyanophenoxy)-N-[4-(diethylamino)-2-methylphenyl]acetamide 41-2272 in lab experiments is its specificity for sGC. However, one of the limitations is its cost. There are several future directions for the use of 2-(4-cyanophenoxy)-N-[4-(diethylamino)-2-methylphenyl]acetamide 41-2272 in scientific research, including the treatment of fibrotic diseases, inflammatory diseases, and pulmonary arterial hypertension.
合成方法
The synthesis of 2-(4-cyanophenoxy)-N-[4-(diethylamino)-2-methylphenyl]acetamide 41-2272 is a multi-step process that involves several chemical reactions. The starting materials for the synthesis are 4-cyanophenol and 4-(diethylamino)-2-methylbenzaldehyde. The first step involves the reaction of 4-cyanophenol with 2-chloroacetic acid in the presence of a base to form 2-(4-cyanophenoxy)acetic acid. This intermediate is then reacted with thionyl chloride to form 2-(4-cyanophenoxy)acetyl chloride. The final step involves the reaction of 2-(4-cyanophenoxy)acetyl chloride with 4-(diethylamino)-2-methylbenzaldehyde in the presence of a base to form 2-(4-cyanophenoxy)-N-[4-(diethylamino)-2-methylphenyl]acetamide 41-2272.
科学研究应用
2-(4-cyanophenoxy)-N-[4-(diethylamino)-2-methylphenyl]acetamide 41-2272 has been extensively studied for its potential therapeutic uses in various diseases. It has been shown to have vasodilatory effects, which can be beneficial in the treatment of hypertension and pulmonary arterial hypertension. Additionally, 2-(4-cyanophenoxy)-N-[4-(diethylamino)-2-methylphenyl]acetamide 41-2272 has been shown to have anti-inflammatory effects, which can be useful in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Furthermore, 2-(4-cyanophenoxy)-N-[4-(diethylamino)-2-methylphenyl]acetamide 41-2272 has been shown to have anti-fibrotic effects, which can be beneficial in the treatment of fibrotic diseases such as liver cirrhosis and pulmonary fibrosis.
属性
IUPAC Name |
2-(4-cyanophenoxy)-N-[4-(diethylamino)-2-methylphenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2/c1-4-23(5-2)17-8-11-19(15(3)12-17)22-20(24)14-25-18-9-6-16(13-21)7-10-18/h6-12H,4-5,14H2,1-3H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKHUUMKATAQLDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)NC(=O)COC2=CC=C(C=C2)C#N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


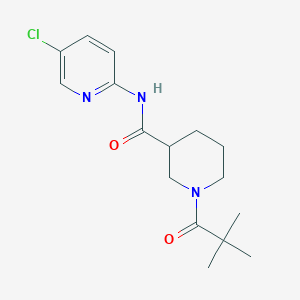

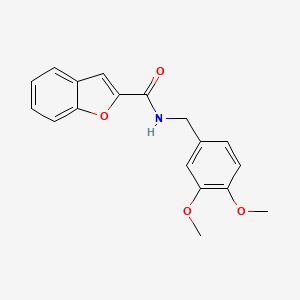
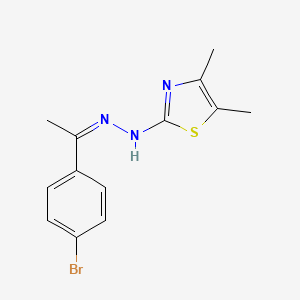
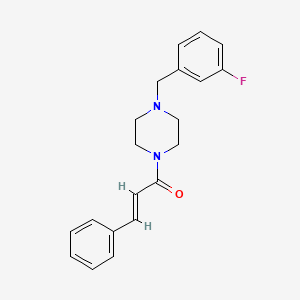
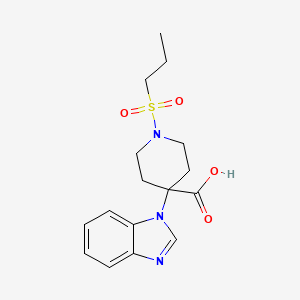
![1-phenyl-4-[1-(propoxyacetyl)-3-piperidinyl]piperazine](/img/structure/B5292096.png)
![6-chloro-4-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]-2H-1,4-benzoxazin-3(4H)-one hydrochloride](/img/structure/B5292097.png)
![3-[5-(2-morpholinylcarbonyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl]propanoic acid](/img/structure/B5292102.png)
![1-[3-(2-chlorophenyl)acryloyl]-5,6-dimethyl-1H-benzimidazole](/img/structure/B5292104.png)
![2-[4-(dimethylamino)-1,3-butadien-1-yl]-6-(2-phenylvinyl)-4H-pyran-4-one](/img/structure/B5292110.png)
![1-(4-bromophenyl)-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylene]-3,5-pyrazolidinedione](/img/structure/B5292116.png)
